molecular formula C10H11ClO2 B1267493 Propyl 4-chlorobenzoate CAS No. 25800-30-0

Propyl 4-chlorobenzoate

Cat. No.: B1267493
CAS No.: 25800-30-0
M. Wt: 198.64 g/mol
InChI Key: BLEFFSGNRQPNCA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 4-chlorobenzoate can be synthesized through the esterification of 4-chlorobenzoic acid with propanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize the yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propyl 4-chlorobenzoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of propyl 4-chlorobenzoate involves its interaction with various molecular targets and pathways. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of 4-chlorobenzoic acid and propanol. The chlorine atom on the benzene ring can also participate in electrophilic aromatic substitution reactions, where it influences the reactivity and orientation of incoming substituents .

Comparison with Similar Compounds

Propyl 4-chlorobenzoate can be compared with other similar compounds such as:

    Methyl 4-chlorobenzoate: Similar structure but with a methyl group instead of a propyl group. It has different physical properties and reactivity.

    Ethyl 4-chlorobenzoate: Similar structure but with an ethyl group instead of a propyl group. It also exhibits different physical properties and reactivity.

    Butyl 4-chlorobenzoate: Similar structure but with a butyl group instead of a propyl group.

The uniqueness of this compound lies in its specific ester group, which influences its physical properties, reactivity, and applications in various fields .

Properties

IUPAC Name

propyl 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEFFSGNRQPNCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60324436
Record name Propyl 4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60324436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25800-30-0
Record name Benzoic acid, 4-chloro-, propyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25800-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 406728
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025800300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC406728
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406728
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propyl 4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60324436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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